Guaiacol propionate
Overview
Description
Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin. It is also present in wood smoke, as a product of pyrolysis of lignin . It is used medicinally as an expectorant, antiseptic, and local anesthetic .
Molecular Structure Analysis
The molecular formula of Guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .
Chemical Reactions Analysis
Detailed reaction pathways and kinetics of guaiacol deoxygenation have been studied using methane as a reductant . Kinetic parameters including rate constants and activation energies are determined for each individual reaction step .
Physical And Chemical Properties Analysis
Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It is stable and non-reactive under normal conditions of use, storage, and transport .
Scientific Research Applications
1. Bio-Oil Upgrading and Catalytic Conversion
- Catalytic Conversion for Stable Oxygenated Organics: Research demonstrates guaiacol's effective conversion in ethanol, showing high selectivity towards desired products like cyclohexanol and 2-methoxycyclohexanol. This process is significant in bio-oil upgrading (Chen et al., 2014).
- Alcohols from Guaiacol for Bio-Oil Upgrading: The transformation of guaiacol to alcohols, particularly in the context of bio-oil upgrading, has been extensively studied. This includes the effects of metal composition and reaction temperature on conversion and selectivity (Zhou et al., 2015).
- Hydrodeoxygenation of Guaiacol: The study of guaiacol's hydrodeoxygenation behavior is crucial for understanding the upgrading of bio-oils as an alternative to fossil resources (Zhao et al., 2021).
2. Analytical Methods and Sensory Analysis
- GC–MS Quantification in Orange Juice: Guaiacol's detection and quantification in orange juice via GC–MS was investigated to understand its impact as an off-flavor, commonly arising from microbial contamination (Pérez-Cacho et al., 2011).
- Odor Qualities and Thresholds: Research on guaiacol derivatives' odor qualities and thresholds revealed their characteristic smoky, vanilla-like, and clove-like smells, providing insights into flavor chemistry (Schranz et al., 2017).
3. Environmental and Agricultural Applications
- Chlorinated Guaiacols in Anaerobic Digestion: Studies have explored the inhibitory effect of chlorinated guaiacols on methanogenic activity in anaerobic digester sludge, crucial for wastewater treatment and biogas production (Yin et al., 2001).
- Glycosylated Aroma Precursors in Grapes: Research involving guaiacol foliar application in vineyards showed its potential to influence the accumulation of glycosylated aromatic compounds in fruits, impacting wine aroma profiles (Sánchez-Gómez et al., 2019).
Mechanism of Action
Safety and Hazards
Guaiacol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMBPVOGLUKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226880 | |
Record name | Guaiacol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to light yellow liquid; Fruity nutty with a hint of vanilla aroma | |
Record name | Guaiacol propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Guaiacol propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.102 | |
Record name | Guaiacol propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Guaiacol propionate | |
CAS RN |
7598-60-9 | |
Record name | Guaiacol propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-407845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guaiacol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIACOL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7SCO70Q61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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